2-Amino-4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE: is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted pyrazole, a dimethylated chromenone, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL moiety.
Chromenone Synthesis: The chromenone core is synthesized through a series of reactions starting from a suitable precursor such as 2,2-dimethylchromanone.
Coupling Reaction: The pyrazole and chromenone intermediates are then coupled together using a suitable coupling agent.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring.
Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the chromenone ring.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the bromo group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity and alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL METHANAMINE HYDROCHLORIDE
- 2,2-DIMETHYLCHROMANONE
Uniqueness
The uniqueness of 2-AMINO-4-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H19BrN4O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromo-1-ethylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H19BrN4O2/c1-4-22-8-10(18)15(21-22)13-9(7-19)16(20)24-12-6-17(2,3)5-11(23)14(12)13/h8,13H,4-6,20H2,1-3H3 |
InChI Key |
JYDUJCDGBIMCLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N)Br |
Origin of Product |
United States |
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